1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H9Cl3N2O. It is known for its unique structure, which includes a furo[3,2-b]pyridine ring system substituted with a chloromethylamine group.
Preparation Methods
The synthesis of 1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,2-b]pyridine core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol: This compound has a similar core structure but differs in the functional group attached to the ring system.
Furo[3,2-b]pyridine derivatives: Various derivatives of furo[3,2-b]pyridine with different substituents can be compared to highlight the unique properties of this compound
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H9Cl3N2O |
---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
(5-chlorofuro[3,2-b]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H7ClN2O.2ClH/c9-8-2-1-7-6(11-8)3-5(4-10)12-7;;/h1-3H,4,10H2;2*1H |
InChI Key |
MLIYDKANLFIBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=C2)CN)Cl.Cl.Cl |
Origin of Product |
United States |
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